molecular formula C13H8N4S B5558149 8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B5558149
M. Wt: 252.30 g/mol
InChI Key: DQHOAMHRAVZHMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as thienotriazolopyrimidine derivatives, often involves oxidative cyclization processes. For instance, a mild and efficient synthesis route for new 3-phenylthienotriazolopyrimidine derivatives has been developed using iodobenzene diacetate, showcasing the oxidative cyclization of thienopyrimidinyl hydrazones at room temperature to yield high-quality compounds (Joe, Son, & Song, 2008).

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Joe et al. (2008) developed a mild and efficient synthesis of new 3-phenylthienotriazolopyrimidine derivatives, highlighting the oxidative cyclization of thienopyrimidinyl hydrazones using iodobenzene diacetate. This method allows for the creation of derivatives at room temperature with high yield, showcasing the versatility of these compounds in chemical synthesis (Byeoung Sun Joe, H. Son, & Yang-Heon Song, 2008).
  • Desenko et al. (2006) discussed the condensation of 5-amino-4-phenyl-1,2,3-triazole with chalcones, leading to the synthesis of 6,7-dihydro-(1,2,3)-triazolo[1,5-a]pyrimidines. This study provided insights into the tautomeric equilibrium of the compounds, contributing to the understanding of their chemical behavior (Sergey M. Desenko et al., 2006).

Potential Biological Activities

  • The study by El-Agrody et al. (2001) focused on the synthesis of various pyrimidine derivatives, including [1,2,4]triazolo[1,5-c]pyrimidines, exploring their antimicrobial activity. Some synthesized compounds exhibited moderate effects against bacterial and fungal species, indicating potential applications in developing new antimicrobial agents (A. El-Agrody et al., 2001).
  • Wang et al. (2015) synthesized 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-one derivatives, evaluating their anti-inflammatory activity. One compound showed significant inhibition in the xylene-induced ear edema test, suggesting potential for developing anti-inflammatory treatments (Fusheng Pan et al., 2015).
  • In the realm of anticonvulsant research, Wang et al. (2015) investigated the anticonvulsant activities of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives. Their study highlighted compounds with high activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, presenting a promising avenue for anticonvulsant drug development (Shiben Wang et al., 2015).

Mechanism of Action

While the exact mechanism of action for 8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is not specified in the retrieved papers, related compounds have been found to inhibit the expression and activities of certain vital inflammatory mediators . They are also known to exhibit cytotoxic activities against certain cancer cell lines .

Future Directions

The future directions for research on 8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine and related compounds could involve further exploration of their pharmacological effects, the development of more efficient synthesis methods, and the design of novel analogs with enhanced activities . The use of quantitative structure-activity relationship (QSAR) models could also be beneficial in predicting the properties of new compounds .

properties

IUPAC Name

11-phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4S/c1-2-4-9(5-3-1)11-6-10-12-16-15-8-17(12)7-14-13(10)18-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHOAMHRAVZHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

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